molecular formula C3H6ClNO B1282793 O-2-Propynylhydroxylamine hydrochloride CAS No. 21663-79-6

O-2-Propynylhydroxylamine hydrochloride

Cat. No.: B1282793
CAS No.: 21663-79-6
M. Wt: 107.54 g/mol
InChI Key: CEFBXYRCGUITCZ-UHFFFAOYSA-N
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Description

O-2-Propynylhydroxylamine hydrochloride (CAS Number: 4616-54-0) is a chemical compound with the molecular formula C₃H₆ClNO and a molecular weight of 107.54 g/mol. This specialty amine serves as a valuable building block in organic synthesis and medicinal chemistry research, particularly for the development of novel molecular entities. The compound is part of the O-alkylhydroxylamine family, which has been identified as a stable structural mimic of alkylperoxy transition states or intermediate states in enzymatic reactions. Specifically, such compounds have shown relevance as rationally-designed mechanism-based inhibitors for heme-containing enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a promising therapeutic target in cancer immunotherapy and the treatment of chronic viral infections . The propargyl (prop-2-ynyl) group in this molecule provides a versatile handle for further chemical modification via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, facilitating its incorporation into more complex molecules or probes. Applications & Research Value: Researchers utilize this compound as a key synthetic intermediate. Its primary value lies in its ability to introduce a functionalized hydroxylamine moiety into target structures. This makes it useful for constructing potential enzyme inhibitors and for exploring structure-activity relationships in drug discovery programs. Handling and Storage: This product is for research use only and is not intended for diagnostic or therapeutic use. It should be stored in a cool, dry place, sealed tightly for stability. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

O-prop-2-ynylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO.ClH/c1-2-3-5-4;/h1H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFBXYRCGUITCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542379
Record name O-Prop-2-yn-1-ylhydroxylamine--hydrogen chloride (1/1)
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Molecular Weight

107.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21663-79-6
Record name Hydroxylamine, O-2-propynyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21663-79-6
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Record name O-Prop-2-yn-1-ylhydroxylamine--hydrogen chloride (1/1)
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Record name 21663-79-6
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Preparation Methods

Synthetic Routes and Reaction Conditions

O-2-Propynylhydroxylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of propargyl alcohol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and the product is usually purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

O-2-Propynylhydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ox

Biological Activity

O-2-Propynylhydroxylamine hydrochloride is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings, including data tables and case studies.

1. Synthesis of this compound

The synthesis of O-2-propynylhydroxylamine typically involves the reaction of propargyl alcohol with hydroxylamine hydrochloride in the presence of a suitable catalyst. The reaction conditions can vary, but it often employs solvent-free methods or microwave-assisted techniques to enhance yields and reduce reaction times.

2.1 Antiproliferative Effects

O-2-propynylhydroxylamine has been investigated for its antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of hydroxylamines, including O-alkyl oximes, exhibited significant cytotoxicity against MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer) cell lines. The IC50 values for these compounds ranged from 28.7 to 49.5 µM, indicating moderate to strong antiproliferative activity .

CompoundCell LineIC50 (µM)
O-2-propynylhydroxylamineMDA-MB-23128.7
O-2-propynylhydroxylaminePC-347.8
O-2-propynylhydroxylamineA54949.5

The mechanism by which O-2-propynylhydroxylamine exerts its effects may involve the formation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptotic pathways, resulting in cell death. Additionally, hydroxylamines are known to interact with various biological targets, including enzymes involved in redox reactions .

3.1 Case Study: Antioxidant Properties

A notable case study investigated the antioxidant properties of hydroxylamines, including O-2-propynylhydroxylamine. The study found that these compounds could effectively scavenge free radicals and reduce lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage associated with various diseases .

3.2 Clinical Implications

Another case study focused on the use of O-2-propynylhydroxylamine in neuroprotection. The compound demonstrated protective effects against neuronal cell death induced by oxidative stress in cellular models, highlighting its potential therapeutic applications in neurodegenerative disorders .

4. Conclusion

This compound exhibits promising biological activities, particularly as an antiproliferative agent against cancer cells and as an antioxidant. Its mechanisms of action involve the generation of reactive species and interaction with cellular pathways that promote apoptosis in malignant cells. Further research is warranted to explore its full therapeutic potential and to optimize its efficacy through structural modifications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Enzymatic Activity

O-2-Propynylhydroxylamine hydrochloride has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer and chronic infections. Research has shown that derivatives of hydroxylamines, including O-2-propynylhydroxylamine, exhibit submicromolar potency against IDO1, making them promising candidates for therapeutic development. The mechanism involves the coordination of the hydroxylamine to heme iron within the enzyme, leading to reversible inhibition .

2. Anticancer Activity

Recent studies have demonstrated that hydroxylamine-bearing inhibitors can penetrate the blood-brain barrier effectively, showcasing their potential in treating brain metastases from lung cancer. For instance, a modified compound exhibited high brain penetration and significant anticancer activity against osimertinib-resistant cell lines with specific EGFR mutations. This suggests that this compound and its derivatives could be developed as effective treatments for resistant cancer types .

3. Quantification of DNA Damage

In molecular biology, this compound has been utilized as a versatile tool to quantify abasic sites in DNA. These sites are critical indicators of DNA damage and are associated with various diseases, including cancer. The compound facilitates the detection and quantification of these sites, aiding in understanding the mechanisms of DNA repair and mutagenesis .

Environmental Science Applications

1. Atmospheric Chemistry Studies

The compound has been employed in atmospheric chemistry research to study its interactions and transformations in the environment. For instance, it has been used in experiments involving headspace extraction techniques to analyze its behavior in aqueous solutions under varying conditions. Such studies are crucial for understanding the environmental impact and degradation pathways of chemical compounds .

Synthesis and Stability

This compound can be synthesized efficiently through various methods that ensure high yield and purity. The synthesis typically involves the reaction of propynol derivatives with hydroxylamine under controlled conditions to produce the desired hydrochloride salt .

The stability of this compound is another critical factor influencing its applications. Studies have indicated that this compound exhibits good stability in biological systems, which is essential for its efficacy as a therapeutic agent .

Table 1: Potency of Hydroxylamine Derivatives Against IDO1

Compound NameStructure TypeIC50 (μM)
O-2-PropynylhydroxylamineHydroxylamine0.90
O-benzylhydroxylamineHydroxylamine0.81
PhenylhydrazineInhibitor0.23

Table 2: Anticancer Activity of Hydroxylamine Compounds

Compound NameCell LineIC50 (nM)
O-2-PropynylhydroxylamineNCI-H3255 (EGFR L858R)7.2
Modified HydroxylamineVarious NSCLC lines12-fold improvement over previous derivatives

Comparison with Similar Compounds

(a) Methoxyamine Hydrochloride (MX)

  • Structure : Lacks the propargyl group, limiting its utility to AP site binding without click chemistry functionality.
  • Clinical Relevance: MX is used in combination with TMZ to potentiate DNA damage in glioblastoma trials .

(b) Aldehyde Reactive Probe (ARP)

  • Function : Utilizes biotin-avidin systems for AP site detection but requires enzymatic or protein-based conjugation.
  • Limitation : Less versatile than this compound, which bypasses the need for additional reagents via click chemistry .

(c) This compound

  • Superiority: Combines APE-1 inhibition with click chemistry, enabling simultaneous therapeutic and diagnostic applications (e.g., in situ DNA repair tracking) .
  • Preclinical Data : Demonstrates stronger synergy with TMZ than MX, attributed to its dual mechanism .

Q & A

Q. What are the optimal synthetic routes for O-2-Propynylhydroxylamine hydrochloride, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions, with propargylamine derivatives as precursors. To optimize purity:
  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation during synthesis.
  • Purify via recrystallization in anhydrous solvents (e.g., ethanol/ether mixtures) or column chromatography with silica gel.
  • Validate purity using HPLC (≥95% threshold) and characterize via 1^1H/13^13C NMR and FT-IR to confirm structural integrity .
  • Monitor reaction progress with TLC or GC-MS to isolate intermediates and minimize side products.

Q. Which physicochemical properties are critical for characterizing this compound?

  • Methodological Answer : Key properties include:
  • Solubility : Test in water, methanol, and DMSO to determine compatibility with biological assays.
  • Thermal stability : Perform DSC/TGA to identify decomposition temperatures.
  • Spectral data : Confirm structure via 1^1H NMR (e.g., propargyl proton at δ 2.1–2.3 ppm) and FT-IR (N-H stretch ~3300 cm1^{-1}) .
  • Hygroscopicity : Assess under controlled humidity to guide storage conditions.

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help. Avoid inducing vomiting if ingested .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How to design accelerated stability studies for this compound under varying environmental conditions?

  • Methodological Answer :
  • Conditions : Expose samples to 40°C/75% RH (ICH Q1A guidelines) and UV light (photostability per ICH Q1B).
  • Analysis : Monitor degradation via HPLC-MS every 2 weeks for 3 months. Key degradation products may include oxidation byproducts (e.g., hydroxylamines) .
  • Data interpretation : Use Arrhenius kinetics to extrapolate shelf life at standard storage (25°C).

Table 1 : Example Stability Data

ConditionTime (weeks)Purity (%)Major Degradants
25°C, dry1298.5None detected
40°C/75% RH1292.3Oxidized derivative
UV light485.7Photolytic byproducts

Q. What analytical strategies resolve discrepancies in biological activity data for this compound?

  • Methodological Answer :
  • Replicate experiments : Follow NIH guidelines for preclinical studies, including n ≥ 3 biological replicates and blinded analyses .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} with 95% confidence intervals.
  • Control assays : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions .

Q. How to quantify this compound in complex matrices like cell lysates or plasma?

  • Methodological Answer :
  • Sample prep : Deproteinize with acetonitrile (3:1 v/v), centrifuge, and filter (0.22 µm).
  • Detection : Use LC-MS/MS with a C18 column and MRM transitions (e.g., m/z 123 → 85 for quantification).
  • Validation : Assess linearity (R2^2 ≥ 0.99), LOD/LOQ, and recovery rates (85–115%) per ICH Q2(R1) .

Methodological Considerations for Data Contradictions

  • Batch variability : Compare synthesis lots via elemental analysis (C, H, N) and ICP-MS for trace metals.
  • Biological assays : Validate cell viability (MTT assay) and rule out endotoxin contamination (LAL test) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-2-Propynylhydroxylamine hydrochloride
Reactant of Route 2
O-2-Propynylhydroxylamine hydrochloride

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